2-Bromo-N,N-diethylethylamine hydrobromide
Overview
Description
2-Bromoethyldiethylammonium bromide is a chemical compound with the molecular formula C6H15Br2N. This compound is a crystalline powder that ranges in color from white to yellow . It is primarily used as a synthetic intermediate in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
2-Bromoethyldiethylammonium bromide can be synthesized through the bromination of diethylaminoethanol . The reaction involves the use of hydrobromic acid (HBr) and bromine (Br2) under controlled conditions. The process typically requires maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield . Industrial production methods may involve continuous flow processes to enhance safety and efficiency .
Chemical Reactions Analysis
2-Bromoethyldiethylammonium bromide undergoes various chemical reactions, including substitution and elimination reactions . Common reagents used in these reactions include nucleophiles such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with nucleophiles can lead to the formation of diethylaminoethyl derivatives .
Scientific Research Applications
2-Bromoethyldiethylammonium bromide is widely used in scientific research due to its versatility as a synthetic intermediate . In chemistry, it is used to synthesize various organic compounds, including benzothiopyranoindazoles, which have shown anticancer activity . In biology and medicine, it is used as a reagent in the synthesis of compounds with potential therapeutic applications . Additionally, it has industrial applications in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Bromoethyldiethylammonium bromide involves its ability to act as an alkylating agent . It can form covalent bonds with nucleophilic sites in molecules, leading to the modification of their structure and function . This property makes it useful in the synthesis of complex organic molecules and in the study of biochemical pathways .
Comparison with Similar Compounds
2-Bromoethyldiethylammonium bromide can be compared with other similar compounds such as 2-chloroethyltrimethylammonium chloride and 2-bromoethylamine hydrobromide . While these compounds share similar chemical structures, 2-Bromoethyldiethylammonium bromide is unique in its specific reactivity and applications . For example, 2-chloroethyltrimethylammonium chloride is used in agriculture to influence the growth of wheat seedlings, whereas 2-Bromoethyldiethylammonium bromide is primarily used in synthetic organic chemistry .
Properties
IUPAC Name |
2-bromo-N,N-diethylethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMHCDKXKXBKQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147810 | |
Record name | 2-Bromoethyldiethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1069-72-3 | |
Record name | 2-Bromo-N,N-diethylethylamine hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1069-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromoethyldiethylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromoethyldiethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoethyldiethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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